2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7/c17-10-12-9-13(11-18)16(21-15(12)19)23-7-5-22(6-8-23)14-3-1-2-4-20-14/h1-4,9H,5-8H2,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNKQLCUWHCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(C(=N3)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pseudo-Four-Component Reaction (Pseudo-4CR)
The pyridine core of this compound can be constructed via cyclocondensation of malononitrile derivatives with aldehydes and nitrogen-containing nucleophiles. A pseudo-4CR approach, adapted from methods used for analogous 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, provides a foundational pathway.
Reaction Scheme :
- Components :
- Malononitrile (2 equivalents)
- Aromatic aldehyde (1 equivalent)
- 4-(2-Pyridinyl)piperazine (1 equivalent)
- Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene)
- Solvent : Ethanol or acetonitrile
- Conditions : Reflux at 80–100°C for 6–12 hours
This method generates the pyridine ring through sequential Knoevenagel condensation and cyclization, with the piperazino group introduced via nucleophilic attack during the final cyclization step.
Key Observations :
Three-Component Reaction (3CR) with 2-Arylidenemalononitrile
An alternative 3CR route employs 2-arylidenemalononitrile as a pre-formed intermediate, reacting with malononitrile and 4-(2-pyridinyl)piperazine under basic conditions.
Procedure :
- Step 1 : Generate 2-arylidenemalononitrile by condensing malononitrile with an aldehyde.
- Step 2 : React the intermediate with 4-(2-pyridinyl)piperazine in the presence of triethylamine.
Advantages :
- Avoids in situ formation of unstable imines.
- Enables modular substitution at the pyridine 6-position.
Halogenation-Substitution Approaches
Synthesis of Halogenated Pyridine Intermediates
A two-step strategy involves:
- Preparing 2-amino-6-chloro-3,5-pyridinedicarbonitrile.
- Substituting the chlorine atom with 4-(2-pyridinyl)piperazine.
Intermediate Synthesis :
- Reactants : 2-Amino-3,5-pyridinedicarbonitrile, phosphoryl chloride (POCl₃).
- Conditions : Reflux in toluene at 110°C for 8 hours.
Substitution Reaction :
- Reactants : 2-Amino-6-chloro-3,5-pyridinedicarbonitrile, 4-(2-pyridinyl)piperazine.
- Base : Potassium carbonate or DIPEA (N,N-diisopropylethylamine).
- Solvent : DMF or THF.
- Conditions : 60–80°C for 12–24 hours.
Yield Optimization :
- Excess piperazine (1.5–2.0 equivalents) improves conversion.
- Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Catalytic Dehydrogenation of Dihydropyridines
Ring Aromatization via Oxidative Dehydrogenation
Dihydropyridine intermediates, formed during cyclocondensation, require dehydrogenation to achieve full aromaticity. Sodium selenate (Na₂SeO₄) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) serves as effective oxidants.
Typical Protocol :
- Substrate : 6-Acetyl-8-cyclopentyl-5,8-dihydro-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(6H)-one (analogous intermediate).
- Oxidant : Na₂SeO₄ (1.2 equivalents).
- Solvent : Acetic acid.
- Conditions : 100°C for 4–6 hours.
Outcome :
- Aromatization completes the pyridine ring, enhancing electronic conjugation and stability.
Industrial-Scale Production Considerations
Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol | Water/ethanol mixtures |
| Catalyst | Triethylamine | Recyclable solid bases |
| Reaction Time | 12–24 hours | 4–8 hours (flow reactor) |
| Yield | 40–50% | 60–70% (optimized) |
Key Adjustments :
- Continuous flow reactors minimize thermal degradation.
- Solvent recovery systems reduce waste and costs.
Mechanistic Insights
Cyclocondensation Pathway
The pseudo-4CR proceeds via:
- Knoevenagel Condensation : Malononitrile reacts with an aldehyde to form an α,β-unsaturated dinitrile.
- Michael Addition : 4-(2-Pyridinyl)piperazine attacks the electrophilic β-carbon.
- Cyclization : Intramolecular nucleophilic attack forms the pyridine ring.
- Aromatization : Oxidation or dehydrogenation finalizes the structure.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Scalability | Key Advantage |
|---|---|---|---|
| Pseudo-4CR | 17–49% | Moderate | Single-pot synthesis |
| Halogenation-Substitution | 50–65% | High | Modular functionalization |
| 3CR with 2-Arylidenemalononitrile | 30–45% | Low | Pre-formed intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows chemists to create derivatives with tailored properties for specific applications.
-
Biology
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various microbial strains, showing effectiveness in inhibiting growth. The mechanism involves binding to specific bacterial enzymes or receptors, disrupting metabolic processes.
- Anticancer Properties : Research is ongoing to investigate the compound's potential as an anticancer agent. Initial findings suggest it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
-
Medicine
- Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating various diseases. Its unique structure allows it to interact with biological targets, leading to possible drug development avenues.
-
Industrial Applications
- Material Science : Due to its unique chemical properties, this compound can be utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and other industrial sectors.
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess efficacy, revealing several derivatives with promising results in inhibiting microbial growth . -
Anticancer Research :
In vitro studies have shown that certain derivatives of this compound can inhibit the proliferation of cancer cells through specific pathways. Molecular docking studies indicated good interactions with targeted proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile
Molecular Formula : C₁₇H₁₃ClF₃N₇
Molecular Weight : 407.8 g/mol
CAS Number : 338410-24-5
Key Differences :
- Substituents : The 2-pyridinyl group in the target compound is replaced with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.
- Electronic Effects : The electron-withdrawing Cl and CF₃ groups increase polarity and metabolic stability but may reduce solubility.
- Commercial Status : Discontinued, suggesting synthesis challenges or stability issues.
Table 1 : Structural and Physical Comparison
2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulphanyl)-4-[4-(2-hydroxyethoxy)phenyl]-3,5-pyridinedicarbonitrile
Key Features :
- Substituents: Replaces the piperazino group with a sulphanyl-thiazole moiety and introduces a 4-(2-hydroxyethoxy)phenyl group.
Comparison :
- Structural Complexity : The thiazole and hydroxyethoxy groups add steric bulk, likely reducing CNS penetration compared to the target compound.
- Target Specificity: Enhanced selectivity for adenosine receptors due to hydrophobic thiazole interactions.
2-Amino-6-(benzylsulfanyl)-4-(2-thienyl)-3,5-pyridinedicarbonitrile
CAS Number : 332046-12-5
Molecular Features :
- Substituents : Benzylsulfanyl (position 6) and 2-thienyl (position 4).
Contrast with Target Compound :
- Binding Interactions: The absence of a piperazino group limits interactions with amine receptors but may favor enzyme inhibition (e.g., kinases).
- Solubility: Likely lower than the target compound due to non-polar substituents.
General Pyridinedicarbonitrile Derivatives (e.g., 3e, 3f)
Pharmacological Data :
Comparison :
- Functional Groups: Ethoxy and furanyl substituents in 3f modulate electronic properties differently than the target’s pyridinyl-piperazino group.
- Potency: The target compound’s piperazino group may enhance CNS activity, whereas 3e/3f derivatives show peripheral effects.
Biological Activity
2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile, also known by its CAS number 337920-03-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N7
- Molecular Weight : 293.34 g/mol
- CAS Number : 337920-03-3
The structure features a pyridine ring system, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A study focused on the synthesis of various pyridine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value that indicates potent activity against tumor cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinase pathways that are crucial for cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit ALK and ROS1 kinases, which are implicated in non-small-cell lung cancer . This inhibition leads to reduced cell viability and proliferation in cancer models.
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of pyridine-based compounds, including the target compound. The evaluation involved testing these compounds against different cancer cell lines. The results indicated that several derivatives exhibited promising antitumor activity with low IC50 values, underscoring their potential as effective anticancer agents .
Study 2: Kinase Inhibition
Another research effort focused on the dual inhibition of ALK and ROS1 kinases by pyridine derivatives. The results showed that certain derivatives had superior potency compared to existing treatments like Crizotinib. For example, one derivative demonstrated an IC50 value of 41.3 nM against a Crizotinib-resistant mutant . This highlights the relevance of structural modifications in enhancing biological activity.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (μM) | Target Action |
|---|---|---|---|
| This compound | Structure | TBD | ALK/ROS1 Inhibition |
| Crizotinib | Structure | 643.5 | ALK Inhibition |
| Other Pyridine Derivative | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile be confirmed experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMF or acetonitrile). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELX or OLEX2 ensures accurate bond lengths and angles. Mean (C–C) deviations <0.004 Å and R factors <0.06 indicate high reliability .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal. Use a C18 column, a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid), and a gradient elution of acetonitrile/water. Validate purity with ≥97% peak area integration and corroborate via elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How should one design experiments to evaluate the compound’s chemical stability?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation via HPLC-MS to identify byproducts. Include control groups stored at -20°C in inert atmospheres (argon) to isolate environmental effects .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Combine with reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Validate predictions experimentally using in situ FTIR or NMR to monitor reaction progress, creating a feedback loop for refining computational models .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer: Prioritize continuous-flow reactors over batch systems for exothermic reactions. Use microreactors with precise temperature control (±1°C) and inline analytics (e.g., Raman spectroscopy) to monitor conversion. Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) simulations to minimize side products .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproduct formation?
- Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify variables (e.g., temperature, solvent polarity) correlating with byproduct yield. Cross-validate with controlled experiments isolating individual factors. For mechanistic insights, use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways .
Q. What advanced separation techniques are suitable for isolating trace impurities from this compound?
- Methodological Answer: Employ preparative supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases and chiral columns (e.g., Chiralpak IA). Optimize pressure (100–150 bar) and backpressure regulators to enhance resolution. Confirm impurity structures via high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
